ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a tert-butyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyrazole ring, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position.
Methyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-(tert-butyl)-1H-pyrazole-5-carboxylate: Similar structure but with the ester group at the 5-position.
Uniqueness
Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
ethyl 1-tert-butylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-7-12(11-8)10(2,3)4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZOSYBGNRPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693332 |
Source
|
Record name | Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682757-49-9 |
Source
|
Record name | Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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